molecular formula C10H10BNO4 B1603796 (2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid CAS No. 284660-86-2

(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

Cat. No. B1603796
M. Wt: 219 g/mol
InChI Key: CCQSNIWHVJIPJQ-UHFFFAOYSA-N
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Description

“(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” is a type of boronic acid, which is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . It has a molecular weight of 179.97 and its linear formula is CH3O2C (C6H4)B (OH)2 .


Synthesis Analysis

The synthesis of borinic acids often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” is represented by the linear formula CH3O2C (C6H4)B (OH)2 . The average mass is 180.954 Da and the monoisotopic mass is 181.054642 Da .


Chemical Reactions Analysis

Borinic acids are known for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions and have shown interesting properties and reactivities .


Physical And Chemical Properties Analysis

“(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” has a molecular weight of 179.97 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Methods of Application: The specific methods of application or experimental procedures for this reaction would depend on the specific substrates and reaction conditions being used. Typically, the reaction involves the use of a palladium catalyst and a base, and it can be performed under mild conditions that are tolerant of many functional groups .
  • Results or Outcomes: The outcome of the SM coupling is the formation of a new carbon–carbon bond. The specific results, including any quantitative data or statistical analyses, would depend on the specific substrates and reaction conditions being used .

Catalyst for Regioselective Activation of Polyols or Epoxide Opening

  • Scientific Field: Organic Chemistry
  • Application Summary: Borinic acid derivatives, such as “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid”, have been used as catalysts for regioselective activation of polyols or epoxide opening .
  • Results or Outcomes: The outcome of this reaction is the regioselective activation of polyols or the opening of an epoxide .

Building Blocks in Double Suzuki Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: Boronic acids, including “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid”, can be used as building blocks in double Suzuki coupling .
  • Results or Outcomes: The outcome of this reaction is the formation of new carbon–carbon bonds .

Sensors

  • Scientific Field: Analytical Chemistry
  • Application Summary: Boronic acids can be used to create sensors . For example, a fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
  • Results or Outcomes: The outcome of this reaction is the creation of a sensor that can detect specific compounds .

Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound can be used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
  • Results or Outcomes: The outcome of this reaction is the formation of new carbon–carbon bonds .

Fluorescent Emitters

  • Scientific Field: Analytical Chemistry
  • Application Summary: Boronic acids, including “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid”, can be used to create fluorescent emitters .
  • Results or Outcomes: The outcome of this reaction is the creation of a fluorescent emitter that can be used in various applications .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Borinic acids and their derivatives have been used in numerous transversal fields including catalysis, materials science, biology, imaging, etc . The future directions of “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” could be in these areas, but specific future directions were not found in the search results.

properties

IUPAC Name

(2-methoxycarbonyl-1H-indol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4/c1-16-10(13)9-5-6-4-7(11(14)15)2-3-8(6)12-9/h2-5,12,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQSNIWHVJIPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=C2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610194
Record name [2-(Methoxycarbonyl)-1H-indol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid

CAS RN

284660-86-2
Record name [2-(Methoxycarbonyl)-1H-indol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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